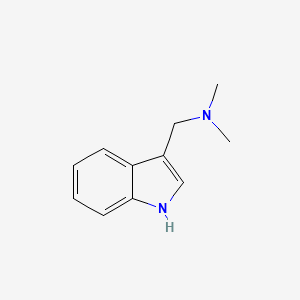
Patent
US07105506B2
Procedure details


To a solution of indole (46.8 g, 0.40 mmol) in glacial AcOH (200 mL) at 0° C. under a nitrogen blanket was added isopropylamine (37.6 mL, 0.44 mol) over a period of 10 minutes. To a cold solution was added a solution of acetaldehyde (22.4 mL, 0.44 mL) in benzene (60 mL) over 30 minutes. The resulting brown solution was stirred at 0° C. for 24 hours, after which the reaction mixture was poured into 400 mL of ice water. The mixture was extracted with Et2O (3×200 mL). The combined ether extracts were extracted with 0.5 N HCl (3×150 mL) and the combined aqueous extracts were washed with Et2O (2×200 mL). The combined aqueous extracts were cooled to 0° C., then made basic with 50% aqueous NaOH to pH 12. The precipitate was extracted with CH2Cl2 (3×300 mL) and the combined extracts were washed with brine (200 mL), dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to afford Intermediate 15 as a yellow semisolid (30 g, 37%): TLC Rf (1:1 CH2Cl2/EtOAc)=0.11.





[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

Name
Yield
37%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=CC=CC=2)[CH:3]=[CH:2]1.[CH:10]([NH2:13])([CH3:12])[CH3:11].[CH:14](=O)C.[CH:17]1[CH:22]=CC=C[CH:18]=1>CC(O)=O>[CH3:14][N:1]([CH2:2][C:3]1[C:11]2[CH:18]=[CH:17][CH:22]=[CH:12][C:10]=2[NH:13][CH:4]=1)[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
46.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
37.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
22.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting brown solution was stirred at 0° C. for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with Et2O (3×200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined ether extracts were extracted with 0.5 N HCl (3×150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined aqueous extracts were washed with Et2O (2×200 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The combined aqueous extracts were cooled to 0° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The precipitate was extracted with CH2Cl2 (3×300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts were washed with brine (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CC1=CNC2=C1C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: PERCENTYIELD | 37% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
